(2-Methylsulfanylpyridin-3-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
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Overview
Description
(2-Methylsulfanylpyridin-3-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridine ring substituted with a methylsulfanyl group and a spirocyclic diazaspirodecane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylsulfanylpyridin-3-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring with the methylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a suitable pyridine derivative reacts with a methylsulfanyl reagent under controlled conditions.
The spirocyclic diazaspirodecane moiety is then introduced through a series of cyclization reactions. These reactions may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the spirocyclic structure. The final step involves the coupling of the pyridine and spirocyclic moieties to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Methylsulfanylpyridin-3-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially affecting the spirocyclic moiety.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced spirocyclic derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Methylsulfanylpyridin-3-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[45]decan-2-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (2-Methylsulfanylpyridin-3-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its unique structure allows for the modulation of biological activity, making it a promising candidate for drug discovery.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, and functionality.
Mechanism of Action
The mechanism of action of (2-Methylsulfanylpyridin-3-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with specific molecular targets. The pyridine ring and spirocyclic moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in various applications.
Uniqueness
(2-Methylsulfanylpyridin-3-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[45]decan-2-yl]methanone is unique due to its combination of a pyridine ring with a methylsulfanyl group and a spirocyclic diazaspirodecane moiety
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS/c1-28-21-20(9-5-13-24-21)22(27)26-16-12-23(18-26)11-6-14-25(17-23)15-10-19-7-3-2-4-8-19/h2-5,7-9,13H,6,10-12,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEDWHGGOXQWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3(C2)CCCN(C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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